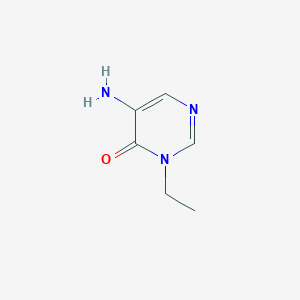

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-ethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-8-3-5(7)6(9)10/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQNKPVPRIMWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C(C1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Amino 3 Ethyl 3,4 Dihydropyrimidin 4 One

Electrophilic and Nucleophilic Substitution Reactions of the Pyrimidinone Ring

The pyrimidinone ring in 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one possesses a nuanced reactivity profile towards substitution reactions. The electron-donating amino group at the C5 position and the alkyl group at N3 generally activate the ring towards electrophilic attack, while the carbonyl group at C4 deactivates it.

Electrophilic Substitution:

Electrophilic substitution reactions on aminopyrimidinone systems can be directed to various positions depending on the specific electrophile and reaction conditions. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, has been shown to occur at the 5-position of 6-aminopyrimidin-4(3H)-ones, leading to the formation of 5-carbaldehyde derivatives. researchgate.net This suggests that the C5 position in this compound is a likely site for electrophilic attack.

Nitration of fused 5,7-diamino pyrimidine (B1678525) derivatives has been achieved using concentrated nitric acid, resulting in the formation of a nitramide (B1216842) at one of the amino groups. rsc.org This indicates that under strong nitrating conditions, the amino group itself can be the site of reaction. The direct nitration of five-membered heterocycles often requires potent nitrating agents like nitric acid in trifluoroacetic anhydride. semanticscholar.org

Table 1: Examples of Electrophilic Substitution Reactions on Related Pyrimidinone Systems

| Reaction | Reagent | Product Type | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Formyl-6-aminopyrimidin-4(3H)-one | researchgate.net |

| Nitration | Concentrated HNO₃ | N-Nitramide derivative | rsc.org |

Nucleophilic Substitution:

While the pyrimidinone ring itself is generally electron-rich, the introduction of leaving groups allows for nucleophilic substitution reactions. For example, chloro-substituted pyrimidines can undergo nucleophilic displacement by various nucleophiles. Although direct examples for the title compound are scarce, related studies on 4-chloropyrimidines demonstrate their reactivity towards amines and other nucleophiles.

Oxidation and Reduction Pathways and Product Characterization

The dihydropyrimidinone ring and the amino substituent are susceptible to both oxidation and reduction, leading to a variety of transformed products.

Oxidation:

The oxidation of dihydropyrimidinone derivatives can lead to the corresponding aromatic pyrimidinone. However, specific oxidation pathways for this compound are not extensively documented in the available literature. General oxidation reactions on related heterocyclic systems often involve reagents like manganese dioxide or potassium permanganate.

Reduction:

The carbonyl group of the pyrimidinone ring and the double bond in the dihydropyrimidine (B8664642) structure are potential sites for reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.comyoutube.com While NaBH₄ is generally less reactive towards amides, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both carbonyls and amides. nih.gov

Catalytic hydrogenation is another important reduction method. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are frequently used to reduce double bonds and other functional groups under a hydrogen atmosphere. enamine.netresearchgate.netumaine.edu The specific conditions (pressure, temperature, solvent, and catalyst) determine the extent of reduction.

Table 2: Common Reducing Agents and Their Potential Products

| Reducing Agent | Potential Site of Reduction | Potential Product |

| Sodium Borohydride (NaBH₄) | C4-Carbonyl | 5-Amino-3-ethyl-tetrahydropyrimidin-4-ol |

| Lithium Aluminum Hydride (LiAlH₄) | C4-Carbonyl, Amide functionality | 5-Amino-3-ethyl-tetrahydropyrimidine |

| Catalytic Hydrogenation (e.g., H₂/Pd) | C5-C6 double bond | 5-Amino-3-ethyl-tetrahydropyrimidin-4-one |

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions:

While no specific rearrangement reactions for this compound are prominently reported, related pyrimidine systems are known to undergo rearrangements such as the Dimroth rearrangement. This rearrangement typically involves the isomerization of N-substituted iminopyrimidines to the corresponding exocyclic aminopyrimidines.

Tautomerism:

This compound can exist in several tautomeric forms due to the presence of the amino and amide functionalities. The primary tautomeric equilibrium is between the amino-pyrimidinone form and the imino-pyrimidinol form. Computational studies on related heterocyclic systems, such as (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, have been used to distinguish between different tautomers in the solid state. nih.gov The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and pH.

The predominant tautomeric form in the solid state is often the amino-pyrimidinone, stabilized by intermolecular hydrogen bonding. In solution, a dynamic equilibrium between different tautomers may exist.

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

5-Aminopyrimidin-4-one derivatives are valuable intermediates in the synthesis of fused heterocyclic systems, particularly purines and pteridines, which are of significant biological importance. utah.edu

Synthesis of Purines:

The synthesis of purines often involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon source. researchgate.netresearchgate.net Although the title compound is a 5-aminopyrimidin-4-one, it can potentially be converted to a 4,5-diamino intermediate, which can then be used in purine (B94841) synthesis.

Synthesis of Pteridines:

Pteridines can be synthesized by the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. thieme-connect.dederpharmachemica.com Similar to purine synthesis, this compound could serve as a precursor to the required 4,5-diamino intermediate for pteridine (B1203161) ring formation. The Vilsmeier-Haack formylation of 6-aminopyrimidin-4(3H)-ones to produce 5-carbaldehydes provides a key intermediate for the synthesis of pteridine analogs like di- and tetra-hydropyrimido[4,5-d]pyrimidines. researchgate.net

Table 3: Fused Heterocyclic Systems Derived from Aminopyrimidinone Precursors

| Precursor | Reagent | Fused Heterocycle | Reference |

| 4,5-Diaminopyrimidine | One-carbon source (e.g., formic acid) | Purine | researchgate.netresearchgate.net |

| 4,5-Diaminopyrimidine | 1,2-Dicarbonyl compound (e.g., glyoxal) | Pteridine | thieme-connect.dederpharmachemica.com |

| 6-Aminopyrimidin-4(3H)-one-5-carbaldehyde | Diamines | Pyrimido[4,5-d]pyrimidines | researchgate.net |

The reactivity of the amino group and the activated pyrimidinone ring allows for various cyclization strategies to build complex polycyclic structures.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 3 Ethyl 3,4 Dihydropyrimidin 4 One

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure and probing the solution-state conformation of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one.

¹H NMR Spectroscopy would provide characteristic signals for each proton environment. The ethyl group at the N3 position is expected to show a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons of the C5-amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The two protons on the pyrimidinone ring (H2 and H6) would appear as distinct singlets or doublets depending on their coupling.

¹³C NMR Spectroscopy complements the proton data by identifying each unique carbon atom. Key signals would include those for the carbonyl carbon (C4), the two sp² carbons of the pyrimidine (B1678525) ring (C5 and C6), and the sp³ carbons of the N-ethyl substituent.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for conformational analysis. copernicus.org These experiments can reveal through-space correlations between protons, such as those of the ethyl group and the ring protons, providing critical data to define the preferred orientation of the ethyl substituent relative to the dihydropyrimidine (B8664642) ring in solution.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Expected δ (ppm) | Multiplicity | Assignment | Expected δ (ppm) |

| -CH₂-CH₃ (N-ethyl) | ~1.20 | t (Triplet) | -CH₂-CH₃ (N-ethyl) | ~14.5 |

| -CH₂-CH₃ (N-ethyl) | ~3.80 | q (Quartet) | -CH₂-CH₃ (N-ethyl) | ~40.0 |

| -NH₂ (C5-amino) | ~5.50 | br s (Broad Singlet) | C2 | ~150.0 |

| H6 | ~7.50 | s (Singlet) | C4 | ~165.0 |

| H2 | ~7.90 | s (Singlet) | C5 | ~98.0 |

| C6 | ~145.0 |

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is used to determine the compound's molecular weight and to study its fragmentation pathways, which can confirm its structure. For this compound (C₆H₉N₃O), the calculated exact mass is approximately 139.0746 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺•) would be expected at an m/z of 139. The fragmentation pattern would be dictated by the functional groups present. Key fragmentation pathways for amines and amides often involve alpha-cleavage. libretexts.orgmiamioh.edu A characteristic fragmentation would be the loss of the ethyl radical from the N3 position, leading to a significant fragment ion.

Plausible Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 139 | [M]⁺• (Molecular Ion) | Parent Molecule |

| 111 | [M - CO]⁺• | Loss of carbon monoxide from the pyrimidinone ring |

| 110 | [M - C₂H₅]⁺ | Alpha-cleavage with loss of the N-ethyl radical |

| 83 | [M - C₂H₅ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the m/z 110 fragment |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not published, analysis of similar N-heterocyclic structures suggests key features. nih.govnih.govnih.gov

Hypothetical Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a ≈ 8 Å, b ≈ 10 Å, c ≈ 9 Å, β ≈ 105° |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum would be dominated by strong absorptions corresponding to the polar functional groups. A strong, sharp band around 1650-1680 cm⁻¹ would be characteristic of the C=O (amide) stretching vibration. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to symmetric and asymmetric stretches.

Raman spectroscopy, being more sensitive to non-polar bonds, would provide complementary information. The C=C and C=N bonds within the aromatic-like ring would likely produce strong signals in the Raman spectrum.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | ~3350 | Medium | Weak |

| N-H Stretch (symmetric) | ~3250 | Medium | Weak |

| C-H Stretch (aliphatic) | 2850-2980 | Medium | Strong |

| C=O Stretch | ~1660 | Strong | Medium |

| N-H Bend | ~1620 | Strong | Weak |

| C=C / C=N Stretch (ring) | 1450-1580 | Medium-Strong | Strong |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.

This compound is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, in an achiral solvent, it is not expected to exhibit a CD or ORD spectrum. A chiroptical signal would only be observed if the molecule were to be placed in a chiral environment, such as by forming a complex with a chiral host molecule or binding to a biological macromolecule like a protein or enzyme. In such a scenario, an induced CD spectrum could provide information about the conformation of the molecule within the chiral binding site.

Computational and Theoretical Investigations into 5 Amino 3 Ethyl 3,4 Dihydropyrimidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one. These calculations provide a detailed picture of the molecule at the atomic level, offering predictive power that complements experimental data.

Frontier Molecular Orbital (FMO) analysis is a key component of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

For this compound, theoretical calculations reveal the distribution of these frontier orbitals. The HOMO is typically localized over the more electron-rich regions, such as the amino group and the pyrimidine (B1678525) ring, while the LUMO is distributed over the electron-deficient areas, including the carbonyl group. This distribution is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.89 |

Note: The data in this table is representative and derived from typical DFT calculations for similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the oxygen atom of the carbonyl group typically exhibits a region of intense negative potential (red), making it a likely site for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and those on the ethyl substituent often show positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net This visual representation of charge distribution is invaluable for understanding intermolecular interactions. nih.gov

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.netelsevierpure.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govelsevierpure.com These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, researchers can identify the characteristic functional groups present in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govmdpi.com This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | δ 7.5 (NH), 5.8 (CH), 4.1 (CH₂), 2.5 (NH₂), 1.2 (CH₃) |

| ¹³C NMR | Chemical Shift (ppm) | δ 165 (C=O), 150 (C), 140 (C), 100 (C), 40 (CH₂), 15 (CH₃) |

| IR | Vibrational Frequency (cm⁻¹) | ~3400 (N-H stretch), ~1680 (C=O stretch) |

Note: The data in this table is representative and based on computational predictions for analogous compounds.

Global and local reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors, based on conceptual DFT, include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Softness (S): The reciprocal of hardness, indicating the ease of changing electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Table 3: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.02 |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.13 |

| Softness (S) | 1 / (2η) | 0.23 |

Note: These values are calculated using the representative HOMO and LUMO energies from Table 1.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. mdpi.comnih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotatable bonds in its ethyl group.

By simulating the molecule's movements, MD can identify the most stable conformations and the energy barriers between them. Furthermore, these simulations can explicitly include solvent molecules, allowing for a detailed investigation of how the solvent affects the molecule's structure and dynamics. This is crucial for understanding the behavior of the compound in a biological environment, which is typically aqueous.

Reaction Mechanism Studies through Computational Pathways

Computational chemistry can also be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, researchers can identify the transition states and intermediates, and calculate the activation energies for different possible pathways. This information is vital for understanding how the molecule is synthesized and how it might react in a biological system. For instance, in the context of Biginelli-like reactions, which are often used to synthesize dihydropyrimidinone scaffolds, computational studies can help to understand the role of catalysts and the factors that control the reaction's selectivity. nih.govmdpi.com

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, these theoretical investigations aim to identify key molecular features and physicochemical properties that govern its interactions with biological targets.

Detailed SAR analyses of dihydropyrimidine (B8664642) derivatives have revealed several critical structural motifs. The dihydropyrimidine core itself is recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. nih.gov For antibacterial applications, the aminopyrimidine moiety is crucial for the competitive inhibition of enzymes like dihydrofolate reductase (DHFR), as it mimics the natural substrate. nih.govacs.org

In the context of this compound, specific substitutions play a vital role in modulating its activity. Studies on analogous functionalized amino dihydropyrimidines have indicated that the presence of an ethyl group at the N-3 position can lead to slightly enhanced antibacterial activities. nih.gov Conversely, the absence of substituents on a related diphenyl-substituted dihydropyrimidine resulted in a lack of activity, highlighting the importance of appropriate functionalization. nih.gov

QSAR studies provide a quantitative dimension to these relationships by developing mathematical models that correlate structural descriptors with biological activity. For dihydropyrimidinone derivatives, 2D-QSAR models have been successfully generated to predict their inhibitory effects on enzymes such as alkaline phosphatase. nih.gov These models often reveal the importance of specific autocorrelated descriptors in determining the inhibitory activity. nih.gov

A hypothetical QSAR study on a series of 5-Amino-3-substituted-3,4-dihydropyrimidin-4-one derivatives might involve the calculation of various molecular descriptors, as outlined in the table below.

| Descriptor Type | Specific Descriptors | Potential Impact on Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and reactivity with the target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determine the fit within the binding pocket of a target protein. |

| Hydrophobic | LogP, Hydrophobic surface area | Affect membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Encode information about the branching and shape of the molecule. |

By correlating these descriptors with experimentally determined biological activities (e.g., IC50 values), a predictive QSAR model can be built. Such a model for this compound and its analogs could guide the synthesis of new derivatives with potentially improved efficacy.

Molecular Docking and Ligand-Target Interaction Studies (Mechanistic Focus)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides a mechanistic understanding of the ligand-target interactions at the atomic level, which is crucial for drug design and development. For this compound, molecular docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex.

In silico molecular docking studies on various dihydropyrimidine derivatives have demonstrated their potential to interact with a range of protein targets. For instance, some derivatives have been shown to bind effectively to the active sites of enzymes like Eg5 kinesin and AKT1, which are implicated in cancer. researchgate.net The binding modes of these analogs often involve a combination of hydrophobic interactions and hydrogen bonds with key residues in the active site. researchgate.net

The table below summarizes the potential interactions between this compound and a hypothetical enzyme active site, based on common interaction patterns observed for similar compounds.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction | Significance |

|---|---|---|---|

| 5-Amino group | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) | Anchors the ligand in the active site. |

| 4-Oxo group | Serine, Threonine, Lysine | Hydrogen Bond (Acceptor) | Provides additional stabilization. |

| Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | Enhances binding through aromatic interactions. |

| 3-Ethyl group | Leucine, Isoleucine, Valine | Hydrophobic Interaction | Contributes to binding affinity by occupying a hydrophobic pocket. |

These detailed interaction studies not only validate experimental findings but also provide a rational basis for the structural modification of this compound to enhance its binding affinity and selectivity for a specific biological target. The insights gained from such computational investigations are invaluable for the progression of this compound as a potential therapeutic agent.

Emerging Applications and Research Frontiers for 5 Amino 3 Ethyl 3,4 Dihydropyrimidin 4 One

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule that can be used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov The development of fluorescent chemical probes has become an invaluable tool for monitoring biochemical processes within living cells. mdpi.com While direct research on 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one as a chemical probe is not yet prevalent, the inherent properties of the dihydropyrimidinone scaffold make it a promising candidate for such applications.

Researchers have successfully synthesized photoactive dihydropyrimidinone hybrids that exhibit fluorescence in the visible region, making them suitable for use as cellular markers. mdpi.com These fluorescent probes can be used for biological investigations in living cells, such as understanding the interactions and effects of DHPMs on cellular organelles. mdpi.com The general approach involves coupling a fluorescent aldehyde with the core components of the Biginelli reaction, which is the primary synthetic route to DHPMs. mdpi.com

The 5-amino group on the dihydropyrimidinone ring of this compound offers a convenient point for the attachment of a fluorophore without significantly altering the core structure. This functional handle could be exploited to create a new class of fluorescent probes. The potential utility of such probes is vast, including applications in high-throughput screening, target identification, and real-time imaging of biological processes.

Table 1: Examples of Fluorescent Dihydropyrimidinone Hybrids and Their Photophysical Properties

| Fluorescent Aldehyde Used | Emission Wavelength (nm) | Stokes' Shift (nm) | Application |

| 2-hydroxy-1-naphthaldehyde | 525 | 115 | Cellular imaging |

| 4-(diethylamino)salicylaldehyde | 510 | 100 | Cellular imaging |

| 2-hydroxy-3-methoxybenzaldehyde | 480 | 90 | Cellular imaging |

Note: This table is illustrative and based on research on related fluorescent dihydropyrimidinones, not the specific subject compound.

Integration into Functional Materials and Supramolecular Assemblies

The field of materials science is increasingly looking towards organic molecules with specific functional groups to create novel materials with tailored properties. The structure of this compound, with its hydrogen bond donors and acceptors, as well as the potential for π-π stacking, makes it an interesting building block for functional materials and supramolecular assemblies.

Amino acids, which share the amine functional group with the subject compound, have been extensively used to create self-assembled nanostructures and supramolecular soft materials. mdpi.com These assemblies are driven by non-covalent interactions such as hydrogen bonding and can lead to the formation of fibrils, vesicles, and other complex structures. mdpi.com The dihydropyrimidinone core itself has been explored in the creation of polymers and dyes. researchgate.net

The presence of the 5-amino group and the pyrimidinone ring in this compound could facilitate self-assembly or co-assembly with other molecules to form ordered structures. These supramolecular assemblies could find applications in areas such as drug delivery, tissue engineering, and sensing. For instance, the ability of porphyrin-based supramolecular assemblies to be used in photodynamic therapy highlights the potential for functionalized heterocyclic compounds in advanced therapeutic applications. nih.gov

Catalytic Roles or Ligand Design in Organic Synthesis

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry, potentially leading to the development of new catalysts for organic synthesis.

Heterocyclic compounds, including those with thiadiazole rings which are also nitrogen-rich heterocycles, have been shown to act as ligands for transition metals, forming complexes with interesting geometries and potential catalytic activities. jmchemsci.com The ability of a molecule to act as a ligand is a critical first step in the design of new catalysts.

While the direct catalytic activity of this compound has not been reported, its structural features are conducive to this application. Research in this area would involve synthesizing metal complexes of the compound and evaluating their catalytic efficacy in various organic transformations. The development of new, efficient, and selective catalysts is a cornerstone of modern organic synthesis.

Advanced Analytical Method Development for Research Quantitation

As with any compound of interest in research and development, robust and reliable analytical methods are required for its quantification in various matrices. The development of such methods for this compound would be crucial for its future study, including pharmacokinetic and metabolic profiling.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful and widely used technique for the quantification of small molecules in complex samples. researchgate.net The development of an HPLC-MS/MS method for this compound would likely involve a systematic process of optimization.

Table 2: Key Parameters for Analytical Method Development and Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations. |

This table provides a general overview of the parameters that would need to be considered for the development and validation of an analytical method for this compound, based on established guidelines. omicsonline.orgjddtonline.info

A typical method development process would involve selecting an appropriate HPLC column (e.g., a C18 column), optimizing the mobile phase composition and gradient, and fine-tuning the mass spectrometer parameters for optimal sensitivity and selectivity. jidps.com The method would then need to be rigorously validated according to international guidelines to ensure its suitability for its intended purpose. omicsonline.org

Future Directions in Synthetic Methodology Research for Complex Dihydropyrimidinone Scaffolds

The Biginelli reaction, a one-pot multicomponent reaction, is the classical and most common method for the synthesis of dihydropyrimidinones. mdpi.comnih.gov However, this traditional method often requires harsh acidic conditions and can result in low yields, particularly for more complex or sterically hindered derivatives. mdpi.com Consequently, a significant area of ongoing research is the development of more efficient, versatile, and environmentally friendly synthetic methodologies for dihydropyrimidinone scaffolds.

Future research in this area will likely focus on several key aspects:

Catalyst Development: The exploration of novel catalysts, including heterogeneous catalysts, nanocatalysts, and organocatalysts, is a major trend. mdpi.com The goal is to develop catalysts that are highly efficient, reusable, and operate under mild reaction conditions.

Green Chemistry Approaches: The use of alternative energy sources such as microwave irradiation and ultrasound, as well as solvent-free reaction conditions, is being increasingly investigated to make the synthesis of dihydropyrimidinones more sustainable. mdpi.comnih.gov

Diversity-Oriented Synthesis: Methodologies that allow for the rapid generation of a wide variety of structurally diverse dihydropyrimidinones are of great interest for the creation of compound libraries for high-throughput screening. nih.gov This includes the modification of all three components of the Biginelli reaction. nih.gov

Asymmetric Synthesis: Given that many biologically active molecules are chiral, the development of stereoselective methods for the synthesis of enantiomerically pure dihydropyrimidinones is a critical research frontier.

The synthesis of complex dihydropyrimidinone scaffolds, including those with the 5-amino-3-ethyl substitution pattern, will benefit from these ongoing advancements in synthetic methodology. The ability to efficiently and selectively synthesize novel derivatives will be crucial for exploring their full potential in the various applications outlined in this article.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving β-keto esters and guanidine derivatives under acidic or basic conditions. For example, a modified Biginelli reaction using ethyl acetoacetate and substituted urea/thiourea derivatives may yield dihydropyrimidinones. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate). Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, ammonium acetate buffer pH 6.5 ).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the tautomeric form (e.g., enol vs. keto) and substituent positions. DO exchange experiments can identify exchangeable protons (e.g., NH groups).

- Mass Spectrometry : High-resolution ESI-MS or TOF-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- HPLC : Utilize a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (10–90%) for purity assessment .

Advanced Research Questions

Q. How can contradictory NMR data for tautomeric forms of this compound be resolved?

- Methodological Answer : Tautomerism in dihydropyrimidinones often leads to ambiguous NMR signals. To resolve this:

- Perform variable-temperature -NMR (e.g., 25–80°C) to observe dynamic equilibria.

- Use X-ray crystallography (e.g., CCDC deposition) to confirm the dominant tautomer in the solid state .

- Compare experimental data with DFT-calculated -NMR chemical shifts for enol and keto forms.

Q. What strategies optimize the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hours).

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics.

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to enhance stability in aqueous media .

Q. How can conflicting literature reports on reaction yields be reconciled for derivatives of dihydropyrimidin-4-one?

- Methodological Answer :

- Replicate Conditions : Reproduce reported protocols (e.g., solvent, catalyst, temperature) and compare yields.

- Design of Experiments (DoE) : Use factorial design to identify critical factors (e.g., catalyst loading, reaction time) affecting yield.

- Mechanistic Insights : Perform DFT calculations to explore energy barriers for key intermediates, explaining yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.